molecular formula C8H7ClF2O B14122659 2,3-Difluoro-6-methoxybenzyl Chloride CAS No. 1073435-67-2

2,3-Difluoro-6-methoxybenzyl Chloride

Cat. No.: B14122659
CAS No.: 1073435-67-2
M. Wt: 192.59 g/mol
InChI Key: BVPIEXVRGAEGBO-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzyl Chloride is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxybenzyl Chloride typically involves the chloromethylation of 2,3-difluoro-6-methoxybenzene. This can be achieved through the reaction of 2,3-difluoro-6-methoxybenzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxybenzyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Difluoro-6-methoxybenzyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxybenzyl Chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing fluorine atoms and the electron-donating methoxy group. This combination makes the benzyl chloride moiety more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzyl Chloride: Lacks the methoxy group, making it less reactive towards nucleophiles.

    2,3-Difluoro-6-methylbenzyl Chloride: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.

    2,3-Difluoro-6-methoxybenzaldehyde: An oxidation product of 2,3-Difluoro-6-methoxybenzyl Chloride.

Uniqueness

This compound is unique due to the presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .

Properties

CAS No.

1073435-67-2

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

3-(chloromethyl)-1,2-difluoro-4-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3

InChI Key

BVPIEXVRGAEGBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CCl

Origin of Product

United States

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